![molecular formula C11H15NO2 B176139 Ethyl 2-methyl-2-(pyridin-3-YL)propanoate CAS No. 120690-70-2](/img/structure/B176139.png)
Ethyl 2-methyl-2-(pyridin-3-YL)propanoate
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Overview
Description
Ethyl 2-methyl-2-(pyridin-3-yl)propanoate: is an organic compound with the molecular formula C11H15NO2 It is a derivative of pyridine and is characterized by the presence of an ethyl ester group attached to a 2-methyl-2-(pyridin-3-yl)propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methyl-2-(pyridin-3-yl)propanoate typically involves the reaction of ethyl 3-pyridyl acetate with methyl iodide in the presence of a base such as potassium bis(trimethylsilyl)amide. The reaction is carried out in dimethylformamide at room temperature for 18 hours. The product is then purified by flash silica chromatography .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methyl-2-(pyridin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Ethyl 2-methyl-2-(pyridin-3-yl)propanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of ethyl 2-methyl-2-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active pyridine derivative, which can then interact with enzymes or receptors in biological systems. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
- Ethyl 3-(pyridin-2-ylamino)propanoate
- Ethyl 3-(pyridin-2-ylthio)propanoate
- Ethyl 3-(2-(chloromethyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate
Uniqueness: Ethyl 2-methyl-2-(pyridin-3-yl)propanoate is unique due to its specific structural features, such as the presence of a 2-methyl group and the ethyl ester functionality. These features confer distinct chemical reactivity and potential biological activity compared to other similar compounds .
Biological Activity
Ethyl 2-methyl-2-(pyridin-3-YL)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
This compound features a pyridine ring, an ethyl group, and a propanoate moiety. The presence of the pyridine ring contributes to its unique electronic properties, which are crucial for its interactions with biological targets.
The mechanism of action for this compound involves several pathways:
- Hydrolysis : The ester group can undergo hydrolysis, releasing the active pyridine derivative that interacts with enzymes or receptors within biological systems.
- Enzyme Interaction : Studies indicate that the compound may act as an inhibitor for certain enzymes, suggesting potential therapeutic applications in various diseases.
- Molecular Targeting : The compound's ability to bind to specific molecular targets enhances its potential as a lead compound in drug development.
Antimicrobial Activity
Research has shown that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, indicating its potential as a candidate for antibiotic development.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
This compound has been investigated for its anticancer properties. A study assessed its effects on cancer cell lines and found that it induces apoptosis in specific types of cancer cells, such as breast and lung cancer cells.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
A549 (Lung Cancer) | 20 |
Case Studies
- Thrombin Inhibition : Molecular docking studies have suggested that this compound can effectively bind to thrombin, indicating potential use in anticoagulant therapies. This interaction is crucial for understanding its mechanism in preventing thrombus formation.
- Antimicrobial Efficacy : A recent study highlighted the compound's effectiveness against resistant strains of bacteria, showcasing its potential role in addressing antibiotic resistance.
Comparative Analysis with Similar Compounds
This compound can be compared with other pyridine derivatives to understand how structural variations influence biological activity:
Compound | Biological Activity |
---|---|
Ethyl 2-methyl-2-(pyridin-2-YL)propanoate | Moderate antimicrobial activity |
Ethyl 2-methyl-2-(pyridin-4-YL)propanoate | Low cytotoxicity against cancer cell lines |
The position of the pyridine ring significantly affects the compound's reactivity and biological activity, highlighting the importance of structural optimization in drug development.
Properties
IUPAC Name |
ethyl 2-methyl-2-pyridin-3-ylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-4-14-10(13)11(2,3)9-6-5-7-12-8-9/h5-8H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQNTRLXFACSDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=CN=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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